Toll-like-Rezeptor-Modulator

Übersicht

Beschreibung

Toll-like-Rezeptor-Modulatoren sind Verbindungen, die mit Toll-like-Rezeptoren interagieren. Toll-like-Rezeptoren sind eine Klasse von Proteinen, die eine entscheidende Rolle im angeborenen Immunsystem spielen. Diese Rezeptoren erkennen Pathogen-assoziierte molekulare Muster und initiieren Immunantworten. Toll-like-Rezeptor-Modulatoren können die Aktivität dieser Rezeptoren entweder verstärken oder hemmen, was sie für therapeutische Anwendungen bei verschiedenen Krankheiten, einschließlich Infektionen, Autoimmunerkrankungen und Krebs, wertvoll macht .

2. Präparationsmethoden

Synthetische Routen und Reaktionsbedingungen: Die Herstellung von Toll-like-Rezeptor-Modulatoren umfasst mehrere Schritte:

Vorbereitung der Zielstruktur: Die Zielstruktur des Toll-like-Rezeptors wird unter Verwendung von Computermethoden vorbereitet, um potenzielle Bindungsstellen zu identifizieren.

Bibliotheken kleiner Moleküle: Kleine Moleküle aus verfügbaren Bibliotheken werden zur Screening vorbereitet.

Virtuelles Screening und Molekulares Docking: Strukturbasiertes, Liganden-basiertes und Pharmakophor-basiertes virtuelles Screening kombiniert mit molekularem Docking werden verwendet, um die besten Kandidaten auszuwählen.

Experimentelle Tests: Die ausgewählten Kandidaten werden experimentell getestet, um potenzielle Medikamentenkandidaten zu identifizieren.

Industrielle Produktionsmethoden: Die industrielle Produktion von Toll-like-Rezeptor-Modulatoren beinhaltet eine großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess umfasst:

Optimierung der Reaktionsbedingungen: Reaktionsbedingungen wie Temperatur, Druck und Lösungsmittel werden für die großtechnische Produktion optimiert.

Wissenschaftliche Forschungsanwendungen

Toll-like-Rezeptor-Modulatoren haben eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:

Medizin: Verwendet bei der Entwicklung neuer Therapien für Infektionen, Autoimmunerkrankungen und Krebs.

Industrie: Verwendet bei der Herstellung von Impfstoffen und immuntherapeutischen Wirkstoffen.

5. Wirkmechanismus

Toll-like-Rezeptor-Modulatoren üben ihre Wirkung aus, indem sie an Toll-like-Rezeptoren binden und deren Aktivität verändern. Die Bindung des Modulators an den Rezeptor induziert Konformationsänderungen, die entweder die Fähigkeit des Rezeptors, Pathogen-assoziierte molekulare Muster zu erkennen, verstärken oder hemmen . Dies beeinflusst wiederum nachgeschaltete Signalwege, was zur Aktivierung oder Unterdrückung von Immunantworten führt . Die wichtigsten molekularen Zielstrukturen sind myeloid differentiation primary-response protein 88 und TIR domain-containing adaptor protein inducing interferon-β .

Wirkmechanismus

Target of Action

The primary target of the compound ethyl 2-amino-8-(perfluoroethyl)-3H-benzo[b]azepine-4-carboxylate, a Toll-like receptor modulator, is the Toll-like receptors (TLRs) . TLRs are a class of pattern recognition receptors that play a critical role in innate and adaptive immunity . They recognize pathogen-associated molecular patterns (PAMPs), thus activating inflammation and innate immunity response .

Mode of Action

Ethyl 2-amino-8-(perfluoroethyl)-3H-benzo[b]azepine-4-carboxylate interacts with its targets, the Toll-like receptors, and triggers specific intracellular downstream signaling cascades that initiate host defense reactions . The binding of ligands to TLR stimulates these signaling cascades .

Biochemical Pathways

The activation of Toll-like receptors by ethyl 2-amino-8-(perfluoroethyl)-3H-benzo[b]azepine-4-carboxylate affects various biochemical pathways. These pathways lead to the induction of the innate immune system In several diseases with microbial (Gram-negative infections) or nonmicrobial etiology (ischemia/reperfusion injury, sterile and chronic inflammations, autoimmune diseases and neuroinflammation), TLR4 activation and signaling contribute to disease progression .

Result of Action

The molecular and cellular effects of the action of ethyl 2-amino-8-(perfluoroethyl)-3H-benzo[b]azepine-4-carboxylate involve the modulation of immune responses. By interacting with Toll-like receptors, this compound can influence the proliferation and migration of cells . It can also affect the expression of certain genes related to cell adhesion molecules .

Biochemische Analyse

Biochemical Properties

The biochemical properties of Ethyl 2-amino-8-(1,1,2,2,2-pentafluoroethyl)-3H-1-benzazepine-4-carboxylate are largely attributed to its role as a modulator of Toll-like receptors (TLRs). TLRs are a family of proteins that play a crucial role in the innate immune system. They recognize structurally conserved molecules derived from microbes. Once these microbes activate TLRs, they recruit adaptor proteins within the cell to propagate the signal, leading to the production of cytokines, which promote the development of an effective immune response .

Cellular Effects

In the cellular context, Ethyl 2-amino-8-(1,1,2,2,2-pentafluoroethyl)-3H-1-benzazepine-4-carboxylate can influence various cellular processes. By modulating TLR activity, it can impact cell signaling pathways, gene expression, and cellular metabolism . The modulation of TLRs can lead to the activation of several downstream signaling pathways, including the NF-κB pathway, which plays a critical role in regulating the immune response to infection .

Molecular Mechanism

The molecular mechanism of action of Ethyl 2-amino-8-(1,1,2,2,2-pentafluoroethyl)-3H-1-benzazepine-4-carboxylate involves its interaction with TLRs. It can bind to these receptors, leading to their activation or inhibition . This binding can trigger a cascade of events, including the activation of intracellular signaling pathways, changes in gene expression, and alterations in cellular metabolism .

Temporal Effects in Laboratory Settings

Preliminary studies suggest that this compound exhibits stability under physiological conditions, with no significant degradation observed over time .

Transport and Distribution

The transport and distribution of Ethyl 2-amino-8-(1,1,2,2,2-pentafluoroethyl)-3H-1-benzazepine-4-carboxylate within cells and tissues are areas of active research. Current knowledge suggests that this compound can freely diffuse across cell membranes due to its lipophilic nature .

Subcellular Localization

Given its role as a TLR modulator, it is likely that it localizes to the cell membrane where TLRs are predominantly found .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of toll-like receptor modulators involves several steps:

Target Structure Preparation: The target structure of the toll-like receptor is prepared using computational methods to identify potential binding sites.

Small Molecule Libraries: Small molecules from available libraries are prepared for screening.

Virtual Screening and Molecular Docking: Structure-based, ligand-based, and pharmacophore-based virtual screening combined with molecular docking are used to select the best candidates.

Experimental Testing: The selected candidates undergo experimental testing to identify potential drug candidates.

Industrial Production Methods: Industrial production of toll-like receptor modulators involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and solvent are optimized for large-scale production.

Purification: The synthesized compounds are purified using techniques like chromatography to achieve the desired purity.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Toll-like-Rezeptor-Modulatoren durchlaufen verschiedene chemische Reaktionen, darunter:

Oxidation: Umfasst die Addition von Sauerstoff oder die Entfernung von Wasserstoff.

Reduktion: Umfasst die Addition von Wasserstoff oder die Entfernung von Sauerstoff.

Substitution: Umfasst den Austausch einer funktionellen Gruppe durch eine andere.

Häufige Reagenzien und Bedingungen:

Oxidationsmittel: Wie Kaliumpermanganat oder Chromtrioxid.

Reduktionsmittel: Wie Lithiumaluminiumhydrid oder Natriumborhydrid.

Substitutionsreagenzien: Wie Halogene oder Nukleophile.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen vom jeweiligen Modulator und den Reaktionsbedingungen ab. So können beispielsweise bei der Oxidation Ketone oder Aldehyde entstehen, während bei der Reduktion Alkohole entstehen .

Vergleich Mit ähnlichen Verbindungen

Toll-like-Rezeptor-Modulatoren können mit anderen ähnlichen Verbindungen verglichen werden, basierend auf ihrem Wirkmechanismus und ihren therapeutischen Anwendungen:

Monophosphoryl Lipid A: Ein nicht-toxisches Toll-like-Rezeptor 4-Agonist, das als Impfstoff-Adjuvans verwendet wird.

Eritoran: Ein Toll-like-Rezeptor 4-Antagonist, der zur Behandlung von Sepsis verwendet wird.

PamCysPamSK4: Ein diacyliertes Peptid, das von Toll-like-Rezeptor 10 erkannt wird.

Einzigartigkeit: Toll-like-Rezeptor-Modulatoren sind einzigartig in ihrer Fähigkeit, gezielt auf Toll-like-Rezeptoren zu wirken und deren Aktivität zu modulieren, was sie für die Entwicklung gezielter Therapien für verschiedene Krankheiten wertvoll macht .

Eigenschaften

IUPAC Name |

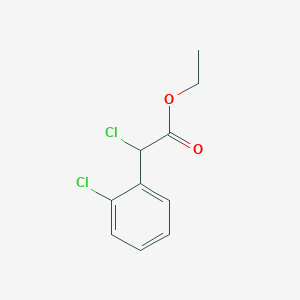

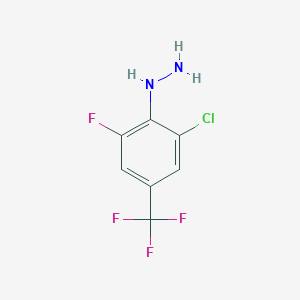

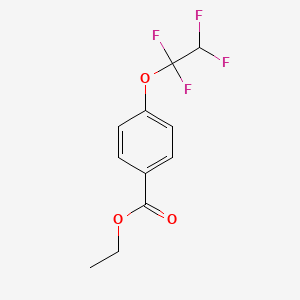

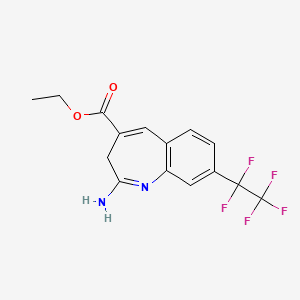

ethyl 2-amino-8-(1,1,2,2,2-pentafluoroethyl)-3H-1-benzazepine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13F5N2O2/c1-2-24-13(23)9-5-8-3-4-10(14(16,17)15(18,19)20)7-11(8)22-12(21)6-9/h3-5,7H,2,6H2,1H3,(H2,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICZPANLPYRTVSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C(C=C2)C(C(F)(F)F)(F)F)N=C(C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13F5N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60580454 | |

| Record name | Ethyl 2-amino-8-(pentafluoroethyl)-3H-1-benzazepine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60580454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926927-42-6 | |

| Record name | Ethyl 2-amino-8-(pentafluoroethyl)-3H-1-benzazepine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60580454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.